2-Oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid is a significant compound in organic chemistry, particularly due to its diverse applications in medicinal chemistry and material science. This compound, characterized by the presence of a trifluoromethyl group, offers unique properties that enhance its biological activity and chemical reactivity. The compound's IUPAC name reflects its structural complexity, which includes a quinoline backbone with specific functional groups.
The compound can be synthesized through various methods, often involving the modification of existing quinoline derivatives. It has been referenced in several studies focusing on the synthesis of novel quinoline derivatives and their biological activities, particularly in the context of drug development and pharmacology .
2-Oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically quinolines. Quinolines are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This particular compound is noted for its potential as an inhibitor of various enzymes and receptors, making it a subject of interest in medicinal chemistry.
The synthesis of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions. One common approach includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity .
The molecular structure of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid can be represented by the following data:
The structure features a quinoline ring system with a carboxylic acid and a trifluoromethyl substituent at specific positions, contributing to its unique chemical properties .
2-Oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are critical for developing derivatives with improved pharmacological properties .
The mechanism of action for 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid often involves its interaction with specific biological targets such as enzymes or receptors. For instance:
Data from studies indicate that modifications to the compound's structure can significantly impact its binding affinity and inhibitory potency against target enzymes .
Relevant data indicate that the compound's physical state and solubility characteristics are essential for its application in drug formulation .
The applications of 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid span several fields:
The versatility of this compound underscores its importance in ongoing research aimed at discovering new therapeutic agents .
The 2-oxo-1,2-dihydroquinoline (DHQ) scaffold has evolved from early antimalarial agents like quinine to a privileged structure in modern medicinal chemistry. Its significance stems from the inherent reactivity of the fused bicyclic system, which allows strategic modifications at positions 3 and 4 to fine-tune biological activity. The integration of a carboxylic acid group at C-3, as seen in 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid, emerged as a pivotal advancement, enhancing metal-chelating properties and target-binding affinity. Early derivatives like nalidixic acid (1962) demonstrated the antibacterial potential of 4-oxoquinolines, but suffered from rapid resistance and limited spectrum. Subsequent structural refinements focused on C-8 substitutions to improve pharmacokinetics and target engagement, culminating in optimized syntheses for C-8 trifluoromethylated derivatives via cyclocondensation of isatin derivatives with malonic acid in acetic acid/sodium acetate, or via hydrolysis of ethyl ester precursors [4].
Table 1: Evolution of Key 2-Oxo-1,2-Dihydroquinoline Derivatives
Compound | Structural Features | Therapeutic Advance |
---|---|---|
Quinine (1820) | Basic C-9 side chain | Antimalarial |
Nalidixic Acid (1962) | C-3 carboxylic acid, unsubstituted C-8 | First-gen quinolone antibiotic |
2-Oxo-8-(trifluoromethyl)-DHQ-3-carboxylic acid | C-8 trifluoromethyl, C-3 carboxylic acid | Enhanced kinase inhibition & antibacterial activity |
Modern derivatives exhibit expanded therapeutic applications, including kinase inhibition for anticancer activity and topoisomerase interference for antibacterial effects. The structural plasticity of the DHQ core enables diverse pharmacological profiles: Unsubstituted variants show moderate anticancer activity, while halogenated or trifluoromethylated analogs like 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid demonstrate significantly enhanced potency due to improved target binding and cellular penetration [6].
Table 2: Biological Activities of Structural Analogs
Compound | C-8 Substituent | Reported Activities |
---|---|---|
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | H | Moderate anticancer activity |
8-Chloro-DHQ-3-carboxylic acid | Cl | Enhanced antimicrobial effects |
8-(Trifluoromethyl)-DHQ-3-carboxylic acid | CF₃ | Potent kinase inhibition, broad-spectrum antibacterial |
The trifluoromethyl (-CF₃) group at C-8 confers distinct advantages through its combined steric, electronic, and hydrophobic properties. Its strong electron-withdrawing nature (σI = 0.39) increases the acidity of the C-3 carboxylic acid (pKa ~3.5–4.0), promoting ionization under physiological conditions and enhancing interactions with basic residues in enzymatic pockets. Simultaneously, the -CF₃ group’s lipophilicity (π = 0.88) improves membrane permeability, as evidenced by the 1.5–2.5-fold higher log P values of trifluoromethylated DHQs compared to chloro or hydroxy analogs. This balance of hydrophilicity and lipophilicity is critical for bioavailability [7].
In target binding, the -CF₃ group engages in unique interactions:
These properties are exemplified in 2-oxo-8-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid, which shows 3–5-fold greater antibacterial potency against S. aureus compared to its non-fluorinated analog. Molecular docking confirms the -CF₃ group occupies a hydrophobic subpocket in DNA gyrase B (GyrB), contributing to an IC₅₀ of 1.21 µM against this target. The trifluoromethyl group’s role in selectivity is equally critical; it reduces off-target binding to mammalian topoisomerases, minimizing cytotoxicity [8] .
Table 3: Impact of C-8 Substituents on Physicochemical & Biological Properties
C-8 Group | log P | Metabolic Stability (t₁/₂, min) | Kinase Inhibition IC₅₀ (µM) |
---|---|---|---|
H | 1.2 | 12.3 | 15.8 |
Cl | 1.8 | 28.7 | 8.9 |
OCH₃ | 0.9 | 15.1 | >20 |
CF₃ | 2.4 | >370 | 1.21 |
Antibacterial Mechanisms
This compound disrupts bacterial DNA replication through dual mechanisms:
Hybrid derivatives incorporating this core show enhanced activity. For example, conjugation with quinazolinone yielded N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which maintain efficacy against multidrug-resistant strains by leveraging the trifluoromethyl group’s ability to evade common efflux mechanisms [8].
Table 4: Antibacterial Activity of Derivatives
Derivative Structure | MRSA MIC (µg/mL) | GyrB IC₅₀ (µM) |
---|---|---|
Parent DHQ-3-carboxylic acid | 32 | 5.6 |
8-(Trifluoromethyl)-DHQ-3-carboxylic acid | 8 | 1.21 |
Quinazolinone-carboxamide hybrid (f1) | 4 | 0.28 |
Anticancer Mechanisms
In oncology, this scaffold targets multiple pathways:
Table 5: Anticancer Activity Against MCF-7 Breast Cancer Cells
Compound | IC₅₀ (µM) | Target |
---|---|---|
Doxorubicin (control) | 0.9 | DNA intercalation |
Unsubstituted DHQ-3-carboxylic acid | 42.5 | Moderate kinase inhibition |
8-(Trifluoromethyl)-DHQ-3-carboxylic acid | 18.3 | Kinase inhibition & apoptosis |
Pyrazolone-DHQ conjugate (8a) | 4.2 | Microtubule disruption |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: